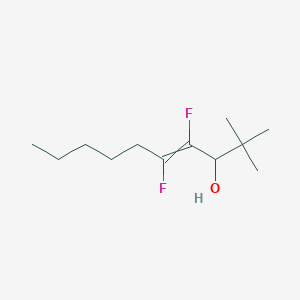

4,5-Difluoro-2,2-dimethyldec-4-en-3-ol

Description

Contemporary Significance of Organofluorine Chemistry in Advanced Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical science. nbinno.comnih.govmdpi.com The unique properties of the fluorine atom—the most electronegative element—impart remarkable characteristics to organic molecules. cas.cn The carbon-fluorine bond is one of the strongest in organic chemistry, leading to enhanced thermal and chemical stability in fluorinated compounds. wikipedia.org

The strategic incorporation of fluorine atoms into organic molecules can profoundly modulate their physical, chemical, and biological properties. mdpi.com This has led to widespread applications across numerous fields:

Pharmaceuticals: Approximately 20% of all commercialized drugs contain fluorine. cas.cn Its inclusion can enhance metabolic stability, increase lipophilicity (which affects cell membrane permeability), and improve binding affinity to target enzymes. mdpi.comcas.cn

Agrochemicals: A significant percentage of modern pesticides and herbicides are organofluorine compounds, benefiting from increased stability and bioavailability. cas.cn

Materials Science: Fluorinated compounds are essential for developing high-performance materials, including polymers like Teflon with non-stick and water-repellent properties, as well as advanced liquid crystals for displays and photovoltaic solar cells. nbinno.comcas.cnspringernature.com

The growing importance of these compounds has spurred the development of novel fluorination and fluoroalkylation methods, making the synthesis of complex fluorinated molecules more efficient and accessible. cas.cnspringernature.com Researchers are continually exploring new reagents and catalytic systems to introduce fluorine into organic frameworks with high selectivity. mdpi.com

Table 1: Impact of Fluorination on Molecular Properties

| Property | Consequence of Fluorine Incorporation | Example Application Area |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation by enzymes. | Pharmaceuticals |

| Lipophilicity | Enhanced ability to pass through biological membranes. | Pharmaceuticals, Agrochemicals |

| Binding Affinity | Altered electronic properties can improve interactions with biological targets. | Drug Design |

| Thermal & Chemical Stability | Due to the strong C-F bond, molecules resist degradation. | Advanced Polymers, Industrial Solvents |

Positioning of Fluorinated Alkenols within Modern Organic Synthesis

Fluorinated alkenols, such as the titular 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol, represent a class of molecules that combine the functionalities of an alcohol and a fluoroalkene. This dual functionality makes them highly valuable building blocks in modern organic synthesis. nbinno.com They serve as versatile intermediates for creating more complex molecular architectures with precisely tailored properties. nbinno.comacs.org

The synthesis of fluorinated alkenes has traditionally been challenging, but new methods have emerged to provide more direct and efficient access. organic-chemistry.orgazolifesciences.com Strategies like the Shapiro fluorination reaction allow for the conversion of widely available ketones into fluoroalkenes with good stereoselectivity. organic-chemistry.org Other approaches focus on the divergent synthesis from common precursors, enabling the creation of various fluorinated structures. acs.org

These compounds are crucial for several reasons:

Peptidomimetics: Fluoroalkenes are used as mimics of peptide bonds in therapeutic agents, offering increased stability against enzymatic degradation. organic-chemistry.org

Advanced Materials: Fluorinated alcohols and their derivatives are used to create specialty polymers and materials with low surface energy, such as water-repellent coatings. nbinno.com

Reaction Media: Simple fluorinated alcohols, like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP), are themselves important solvents that can promote and influence the outcome of organic reactions due to their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.netnih.gov

The development of methods for the synthesis of molecules like fluorinated alkenols is critical for advancing drug discovery and material science, allowing chemists to explore new chemical spaces with enhanced molecular properties. nbinno.comorganic-chemistry.org

Table 2: Examples of Fluorinated Alkenol Precursors and Synthesis Methods

| Precursor Type | Synthesis Method | Resulting Structure | Utility |

|---|---|---|---|

| Ketones | Shapiro Fluorination | Fluoroalkenes | Peptidomimetics, Pharmaceutical Building Blocks organic-chemistry.org |

| 2-Trifluoromethyl-1,3-enynes | Nucleophilic Addition | Divergent Fluorinated Alkenes, Allenes, etc. | Versatile Building Blocks acs.org |

Structure

3D Structure

Properties

CAS No. |

90786-37-1 |

|---|---|

Molecular Formula |

C12H22F2O |

Molecular Weight |

220.30 g/mol |

IUPAC Name |

4,5-difluoro-2,2-dimethyldec-4-en-3-ol |

InChI |

InChI=1S/C12H22F2O/c1-5-6-7-8-9(13)10(14)11(15)12(2,3)4/h11,15H,5-8H2,1-4H3 |

InChI Key |

IWALTVVWKOKBPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=C(C(C(C)(C)C)O)F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4,5 Difluoro 2,2 Dimethyldec 4 En 3 Ol Analogs

Reaction Pathways of Fluorinated Alkenes and Alcohols

The unique properties of the carbon-fluorine bond, the strongest single bond in organic chemistry, dictate the reactivity of fluorinated alkenes and alcohols. researchgate.net Understanding the various reaction pathways is crucial for the synthetic application of these compounds.

The activation of the typically inert C-F bond is a key step in the functionalization of fluorinated organic molecules. researchgate.netbaranlab.org In analogs of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol, such as gem-difluoroalkenes, C-F bond activation can be achieved through various strategies, including the use of transition metals, Lewis acids, and photoredox catalysis. nih.govresearchgate.net

Transition metal catalysts, particularly those based on palladium, nickel, and copper, are effective in promoting the functionalization of a single C-F bond in gem-difluoroalkenes. nih.govresearchgate.net These reactions often proceed through a β-fluoride elimination from a β-fluoroalkylmetal intermediate. nih.gov For instance, palladium-catalyzed cross-coupling reactions of gem-difluoroalkenes with boronic acids can lead to the stereodivergent synthesis of monofluoroalkenes. ucla.edu The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.

Lewis acids can also facilitate C-F bond activation by coordinating to the fluorine atom, thereby weakening the C-F bond and promoting its cleavage. This approach has been used in the defluorinative functionalization of various fluorinated compounds. researchgate.net

In 2,2-difluorohomoallylic alcohols, which are structural analogs of the target compound, nucleophilic 5-endo-trig cyclization can be induced by a strong base like potassium hydride. This reaction proceeds via an intramolecular SN2′-type mechanism, leading to the formation of 3-fluoro-2,5-dihydrofurans through the cleavage of an allylic sp³ C-F bond. researchgate.net

Table 1: Examples of C-F Bond Activation and Functionalization in Fluorinated Alkenol Analogs

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| gem-Difluoroalkene | Pd catalyst, Boronic acid | Monofluoroalkene | Cross-coupling |

| 2,2-Difluorohomoallylic alcohol | Potassium hydride | 3-Fluoro-2,5-dihydrofuran | Intramolecular SN2′ cyclization |

| Trifluoromethyl alkene | Amino alcohol or diamine | Monofluoroalkene-masked medium-sized heterocyclic lactams and lactones | ipso-Defluoroamination/oxylation-triggered cyclization |

The oxidation of fluorinated alkenols can lead to a variety of valuable synthetic intermediates. For example, the oxidation of 3-fluoro-2,5-dihydrofurans, formed from the cyclization of 2,2-difluorohomoallylic alcohols, yields 4-fluorofuran-2(5H)-ones. researchgate.net The oxidation of alcohols, in general, can be achieved using reagents like Selectfluor in combination with sodium bromide, which is believed to generate hypobromous acid as the active oxidant. beilstein-journals.org

Radical reactions provide an alternative pathway for the functionalization of fluorinated alkenes. Radical fluoroalkylation reactions can be initiated by various methods, including photoredox catalysis. ucla.eduwikipedia.org These reactions involve the generation of a fluoroalkyl radical which can then add to a substrate. ucla.edu Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have emerged as effective methods for C(sp³)–H functionalization, proceeding through the formation and functionalization of carbon-centered radicals. nih.govrsc.org

Table 2: Oxidative and Radical Reactions of Fluorinated Alkenol Analogs

| Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| 3-Fluoro-2,5-dihydrofuran | Oxidizing agent | 4-Fluorofuran-2(5H)-one | Oxidation |

| Alkenes | Fluoroalkyl radical source, Photoredox catalyst | Fluoroalkylated alkanes | Radical Fluoroalkylation |

| Alkanes | Cu catalyst, NFSI | Functionalized alkanes | Radical-Relay C-H Functionalization |

The electronic properties of fluorinated alkenols make them susceptible to both nucleophilic and electrophilic attacks. The electron-withdrawing nature of fluorine atoms renders the double bond in fluorinated alkenes electron-deficient and thus prone to nucleophilic attack. researchgate.net Nucleophiles can add to the carbon atom bearing the fluorine atoms, often leading to subsequent elimination of a fluoride (B91410) ion. researchgate.net

Conversely, the hydroxyl group in a fluorinated alkenol can act as a nucleophile. For example, the intramolecular cyclization of 2,2-difluorohomoallylic alcohols is initiated by the nucleophilic attack of the alkoxide on the double bond. researchgate.net The reactivity of nucleophiles can be enhanced in fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can activate both the nucleophile and the electrophile through hydrogen bonding. organic-chemistry.orgresearchgate.net

Electrophilic fluorination is another important reaction pathway. Reagents like Selectfluor can be used for the electrophilic fluorination of alkenes, which can proceed in conjunction with a nucleophilic addition. Mechanistic studies suggest that this reaction can occur through a syn addition of the fluorinating agent to the double bond. nih.gov

Stereochemical Outcomes and Selectivity in Reactions of Fluorinated Alkenols

Controlling the stereochemistry of reactions involving fluorinated alkenols is a significant challenge and a major focus of research. The stereochemical outcome of a reaction can be influenced by various factors, including the choice of catalyst, reagents, and the inherent stereochemistry of the substrate. rsc.orgacs.org

In the fluorination of chiral allylic alcohols, the reaction can proceed through an SN1-like mechanism involving a carbocation intermediate, leading to a mixture of stereoisomers. acs.orgresearchgate.net However, high levels of stereoselectivity can be achieved through the use of chiral catalysts. For example, bimetallic Cu/Ru relay catalysis has been employed for the stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles from allenic alcohols. acs.org This system allows for comprehensive stereocontrol, yielding different stereoisomers by tuning the chiral ligands and reaction conditions. acs.org

The presence of fluorine atoms can also directly influence the stereochemical outcome of a reaction. The unique stereoelectronic effects of fluorine can lead to specific conformations and reactivities. rsc.org For instance, in the Julia–Kocienski reaction for the synthesis of monofluoroolefins, the stereoelectronic effect of fluorine facilitates the kinetic resolution of sulfinate intermediates, leading to high stereoselectivity. rsc.org

Table 3: Stereoselective Reactions of Fluorinated Alkenol Analogs

| Reactant | Reagents and Conditions | Product | Key Stereochemical Feature |

|---|---|---|---|

| Allenic alcohol and α-fluoro azaaryl acetamide | Bimetallic Cu/Ru relay catalyst with chiral ligands | Chiral fluorinated N-heterocycles | Stereodivergent synthesis with comprehensive stereocontrol |

| Chiral allylic alcohol | Dehydroxyfluorination reagents | Fluorinated products | Often proceeds with loss of stereochemical information via SN1 mechanism |

| Carbonyl compound and heteroaryl sulfone | Julia–Kocienski olefination | (Z)- or (E)-Monofluoroolefins | Kinetic resolution of intermediates due to fluorine stereoelectronic effects |

Catalytic Mechanisms in the Transformation of Fluorinated Alkenols

The development of catalytic systems for the transformation of fluorinated alkenols is crucial for achieving high efficiency and selectivity. Both transition metal catalysis and organocatalysis have been successfully applied in this field. beilstein-journals.orgnih.govrsc.orgku.ac.ae

Transition metal-catalyzed reactions often involve a catalytic cycle that includes steps such as oxidative addition, ligand exchange, and reductive elimination. beilstein-journals.orgrsc.org In the palladium-catalyzed allylic fluorination of allylic chlorides, the proposed mechanism involves the formation of an allylpalladium fluoride intermediate. C-F bond formation is suggested to occur via a homobimetallic transition state where a neutral allylpalladium fluoride acts as the nucleophile and a cationic allylpalladium complex acts as the electrophile. acs.org

Copper-catalyzed reactions are also prevalent, particularly in radical processes. nih.gov For example, in the copper-catalyzed difluoroalkylation of coumarins, a Cu(II)/Cu(I)-mediated single-electron transfer mechanism is proposed to generate the difluoroalkyl radical. nih.gov

Organocatalysis offers a metal-free alternative for the transformation of fluorinated compounds. Chiral organocatalysts, such as those derived from amino acids, can promote enantioselective fluorination reactions. beilstein-journals.orgnih.gov The mechanism often involves the formation of a transient chiral intermediate, such as an enamine, which then reacts with an electrophilic fluorinating agent. rsc.org The bifunctional nature of some organocatalysts, capable of activating both the nucleophile and the electrophile, is key to their effectiveness. mdpi.com For instance, tri-tert-butanol ammonium (B1175870) has been shown to act as a bifunctional organocatalyst in nucleophilic radiofluorination, where the hydroxyl groups form hydrogen bonds with both the fluoride nucleophile and the leaving group. mdpi.com

Stereochemistry and Chirality in 4,5 Difluoro 2,2 Dimethyldec 4 En 3 Ol Research

Analysis of Chiral Centers and Enantiomeric Purity in Fluorinated Alkenols

The structure of 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol contains one principal chiral center at the C3 carbon, which bears the hydroxyl group. The spatial arrangement of the four different substituents around this carbon (hydroxyl, hydrogen, tert-butyl, and the 4,5-difluoropentenyl group) results in two enantiomers, (R)- and (S)-4,5-Difluoro-2,2-dimethyldec-4-en-3-ol. Furthermore, the C4=C5 double bond can exist as either (E) or (Z) isomers, leading to a total of four possible stereoisomers (diastereomeric pairs of enantiomers).

Determining the enantiomeric purity, or enantiomeric excess (ee), of fluorinated alkenols is a crucial step in their synthesis and application. nih.gov Various analytical techniques are employed for this purpose, leveraging the unique properties of fluorinated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool. rsc.org In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the fluorine nuclei in the two enantiomers become diastereotopically related, resulting in separate signals in the ¹⁹F NMR spectrum. nih.govlibretexts.org The integration of these signals allows for the direct quantification of the enantiomeric ratio.

Chromatographic methods are also widely used. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) on chiral stationary phases can effectively separate the enantiomers, allowing for their quantification. nih.govnih.gov Supercritical Fluid Chromatography (SFC) using modifiers like 2,2,2-trifluoroethanol (B45653) has also proven effective for the analysis and purification of chiral compounds that may be sensitive to traditional alcohol-based mobile phases. nih.gov

| Analytical Method | Principle of Separation/Detection | Advantages | Typical Application |

|---|---|---|---|

| ¹⁹F NMR Spectroscopy | Enantiomers exhibit distinct chemical shifts in the presence of a chiral auxiliary (e.g., chiral solvating agent, shift reagent). rsc.orgnih.gov | Rapid analysis, no need for physical separation, direct quantification from signal integration. | Determining ee of fluorinated amines and alcohols after derivatization. nih.gov |

| Chiral HPLC/SFC | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. nih.govnih.gov | High resolution, applicable to a wide range of compounds, allows for preparative separation. | Purity analysis of chiral active pharmaceutical ingredients (APIs). rsc.orgnih.gov |

| Chiral GC | Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase. nih.gov | Excellent separation efficiency for volatile compounds, high sensitivity. | Analysis of chiral alcohols after derivatization to esters. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Enantiomers absorb left and right circularly polarized light differently. | Provides information on absolute configuration, high sensitivity. | Rapid chirality analysis of alcohols and amines using specific probes. rsc.org |

Asymmetric Induction and Stereocontrol Strategies in Fluorinated Alkenol Synthesis

The synthesis of a single, desired stereoisomer of this compound requires sophisticated asymmetric synthesis strategies. The goal is to control the formation of the chiral center at C3 with high enantioselectivity and to influence the geometry of the C4=C5 double bond. Advances in asymmetric synthetic methodologies are crucial for expanding the accessibility of complex chiral fluorinated molecules. These strategies generally fall into two categories: those controlled by a chiral catalyst and those directed by a chiral element within the substrate itself.

Chiral catalysis is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral precursors. For the synthesis of chiral fluorinated alcohols like this compound, the asymmetric reduction of a corresponding prochiral ketone (4,5-difluoro-2,2-dimethyldec-4-en-3-one) is a common and effective approach.

Transition metal complexes featuring chiral ligands are frequently employed for this transformation. For instance, ruthenium (II) catalysts used in asymmetric transfer hydrogenation (ATH) have shown excellent enantio- and diastereoselectivity in the reduction of fluorinated ketones. Similarly, iridium complexes have been used for the asymmetric hydrogenation of fluorinated allylic alcohols to produce chiral 1,2-fluorohydrins. researchgate.net The choice of metal and, critically, the structure of the chiral ligand are key to achieving high levels of stereoinduction. acs.orgrsc.org Organocatalysis, which uses small, chiral organic molecules as catalysts, has also emerged as a powerful tool. Chiral secondary amines, for example, can catalyze the stereoselective functionalization of carbonyl compounds. nih.govau.dk

| Catalyst Type | Example System | Transformation | Key Features |

|---|---|---|---|

| Transition Metal Catalysis | ansa-Ruthenium(II) complexes | Asymmetric Transfer Hydrogenation (ATH) of fluorinated ketones. | High enantioselectivity and diastereoselectivity, often utilizes formic acid/triethylamine as a hydrogen source. |

| Transition Metal Catalysis | Iridium-N,P ligand complexes | Asymmetric hydrogenation of fluorinated allylic alcohols. researchgate.net | Effective for creating chiral fluorohydrins with high enantiomeric excess. researchgate.net |

| Transition Metal Catalysis | Copper/Ruthenium bimetallic systems | Stereodivergent synthesis via Michael addition and borrowing-hydrogen reactions. acs.org | Allows access to all possible stereoisomers by tuning chiral ligands on each metal. acs.org |

| Organocatalysis | Jørgensen-Hayashi catalysts (proline derivatives) | Asymmetric α-fluorination of aldehydes. nih.gov | Metal-free catalysis, often shows complementary stereoselectivity between (R) and (S) catalysts. nih.gov |

In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. researchgate.net This approach is particularly useful in the synthesis of complex molecules with multiple stereocenters. For a molecule like this compound, a synthetic strategy could involve starting with a chiral building block that already contains one of the required stereocenters.

For example, an enantiomerically pure aldehyde could be used as a precursor. The inherent chirality of this starting material can influence the facial selectivity of a nucleophilic addition to form the alcohol at C3, a concept known as Felkin-Anh or Cram chelation control. ingentaconnect.com Similarly, if the difluoroalkene moiety is constructed on a chiral template, the stereochemistry of the template can direct the diastereoselectivity of the fluorination or olefination steps. While powerful, this method requires access to enantiopure starting materials and the stereochemical influence of the directing group must be strong enough to overcome competing transition states.

Diastereoselectivity in the Formation of Difluorinated Alkenols

Achieving diastereoselectivity in the synthesis of this compound involves controlling the relative stereochemistry between the newly formed chiral center at C3 and the geometry of the C4=C5 double bond. The syn or anti relationship between the C3-hydroxyl group and substituents on the double bond, as well as the (E) or (Z) configuration of the alkene, are critical outcomes to control.

The formation of vicinal difluorides can be highly diastereoselective. nih.gov Catalytic methods for the 1,2-difluorination of alkenes, for instance, often proceed with high diastereoselectivity, although the outcome can be highly dependent on the substrate's structure. nih.gov The presence of nearby Lewis basic groups, such as a hydroxyl group in an allylic alcohol precursor, can influence the reaction's stereochemical pathway through anchimeric assistance (neighboring group participation). nih.gov

Furthermore, in reactions such as aldol (B89426) additions or reductions of fluorinated enones, the choice of reagents and reaction conditions can be tuned to favor one diastereomer over another. nih.gov For example, the reduction of a ketone precursor can be influenced by the steric bulk of both the reducing agent and the substituents on the substrate to favor either the syn or anti alcohol product. The interplay between catalyst control and substrate bias is often exploited to achieve high diastereomeric ratios (d.r.). researchgate.net

| Influencing Factor | Mechanism/Principle | Effect on Stereochemical Outcome |

|---|---|---|

| Substrate Structure | Neighboring group participation (anchimeric assistance) from Lewis basic groups (e.g., -OH). nih.gov | Can direct incoming reagents to one face of the molecule, favoring syn or anti addition products. nih.gov |

| Chiral Catalyst | The chiral pocket of the catalyst creates a diastereomeric transition state with the substrate. researchgate.net | Can override inherent substrate bias to favor a specific diastereomer (catalyst-controlled selectivity). rsc.org |

| Reaction Conditions | Temperature, solvent, and choice of reagents (e.g., bulky vs. small reducing agents). | Can alter the energy of competing transition states, thereby changing the diastereomeric ratio of the products. |

| Fluorination Reagent | The nature of the electrophilic or nucleophilic fluorine source used in the synthesis. | Can influence the stereospecificity (e.g., syn vs. anti-difluorination) of the fluorination step. nih.gov |

Applications and Building Block Utility of Fluorinated Alkenols in Organic Synthesis

Development of Fluorinated Building Blocks for Complex Molecular Architectures

The use of pre-functionalized fluorinated building blocks remains a dominant and effective strategy in drug discovery and development. nih.gov Instead of introducing fluorine atoms in the final stages of a synthesis, which can be challenging, chemists often utilize smaller, fluorinated molecules that can be elaborated into more complex structures. Compounds like 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol are exemplary building blocks because they contain multiple reactive sites that can be selectively modified.

The structure of this compound offers several strategic advantages:

The Difluoroalkene Moiety: This group serves as a stable bioisostere for a peptide bond and can participate in various addition and cycloaddition reactions.

The Hydroxyl Group: The secondary alcohol provides a handle for oxidation, esterification, etherification, or conversion into a leaving group for substitution reactions. Its position adjacent to the fluorinated double bond influences the molecule's reactivity.

The Alkyl Chain: The decyl chain contributes to the molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability. mdpi.com

The Tert-butyl Group: This sterically bulky group can direct the stereochemical outcome of nearby reactions, providing a degree of control in complex syntheses.

The combination of these features allows for the modular construction of diverse molecular frameworks, making such alkenols valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. fluorochem.co.ukmdpi.com

Table 1: Potential Complex Molecular Architectures Derived from this compound

| Starting Building Block | Key Transformation | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| This compound | Intramolecular Cyclization | Fluorinated Tetrahydrofurans/Pyran | Bioactive Heterocycles mdpi.com |

| This compound | Oxidation & Amidation | Fluorinated Amide Derivatives | Peptide Mimetics |

| This compound | Cross-Coupling Reactions | Complex Polyfluorinated Chains | Materials Science nih.gov |

| This compound | Epoxidation & Ring Opening | Polyhydroxylated Fluorinated Alkanes | Enzyme Inhibitors |

Role of Fluorinated Alkenols in the Synthesis of Chiral Fluorine-Containing Compounds

Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. The synthesis of enantiomerically pure fluorinated compounds is a significant challenge in organic chemistry. nih.gov Fluorinated alkenols like this compound, which possess a stereocenter at the carbinol carbon (C-3), are valuable chiral building blocks. nih.gov

The preparation of single-enantiomer fluorinated compounds can be approached in several ways:

Asymmetric Synthesis: Employing chiral catalysts or reagents to create the stereocenter during the synthesis of the alkenol itself. Organocatalysis, for instance, has emerged as a powerful tool for enantioselective fluorination reactions. chimia.ch

Chiral Resolution: Separating a racemic mixture of the alkenol into its individual enantiomers.

Use of a Chiral Pool: Starting the synthesis from a naturally occurring chiral molecule.

Once obtained in enantiopure form, the stereocenter on the alkenol can influence the stereochemical outcome of subsequent reactions, allowing for the construction of molecules with multiple, well-defined stereogenic centers. nih.gov This control is essential for creating drugs that fit precisely into the chiral binding sites of proteins and enzymes. nih.gov

Strategies for Further Synthetic Functionalization of the Alkenol Moiety

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its functional groups. The difluoroalkene and the alcohol (alkenol) moieties can be targeted with a wide range of chemical transformations.

Functionalization of the Alkene: The gem-difluoroalkene is intrinsically electrophilic at the β-carbon due to the strong electron-withdrawing effect of the two fluorine atoms. nih.gov However, it can also react with electrophiles at the difluorinated carbon to generate stabilized cationic intermediates. nih.gov This dual reactivity allows for diverse functionalization pathways. Halofluorination, for example, is a classic method where an alkene reacts with a halogen cation and a fluoride (B91410) source to introduce both a halogen and a fluorine atom across the double bond, creating new building blocks. beilstein-journals.org Other strategies involve transition metal-catalyzed reactions that can avoid common side reactions like β-fluoride elimination. nih.gov

Functionalization of the Alcohol: The secondary hydroxyl group is a versatile functional handle. Standard transformations include:

Oxidation: Conversion to the corresponding ketone, a difluorinated enone, which is a valuable Michael acceptor.

Esterification/Etherification: Attachment of other molecular fragments to enhance or modify the compound's properties.

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) allows it to be replaced by other nucleophiles, including azides, cyanides, or other carbon-based groups.

Table 2: Selected Strategies for Synthetic Functionalization

| Target Moiety | Reagent/Reaction Type | Resulting Functional Group |

|---|---|---|

| Hydroxyl Group | PCC or Swern Oxidation | Ketone (α,β-unsaturated) |

| Hydroxyl Group | Acyl Chloride, Pyridine (B92270) | Ester |

| Hydroxyl Group | NaH, Alkyl Halide (Williamson Ether Synthesis) | Ether |

| Difluoroalkene | Halogen (e.g., Br₂) + Fluoride Source | Vicinal Halofluoroalkane beilstein-journals.org |

| Difluoroalkene | Pd-catalyzed Cross-Coupling | Arylated/Alkylated Alkene |

| Difluoroalkene | Epoxidation (e.g., m-CPBA) | Difluoroepoxide |

Principles of Green Chemistry in the Synthesis of Fluorinated Alkenols

The synthesis of complex organofluorine compounds often involves harsh reagents and multiple steps, which can generate significant chemical waste. Applying the principles of green chemistry to the synthesis of fluorinated alkenols is an area of growing importance. The focus is on developing more sustainable and efficient synthetic methods.

Key green chemistry principles applicable to the synthesis of compounds like this compound include:

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs) are an excellent example of this principle, allowing the construction of complex molecules in a single step. researchgate.net

Use of Catalysis: Employing catalytic rather than stoichiometric reagents reduces waste. The development of efficient organocatalytic and transition-metal-catalyzed methods for fluorination and subsequent functionalization is a key research area. chimia.ch

Safer Solvents and Reagents: Minimizing the use of hazardous solvents and developing safer fluorinating agents are critical for improving the environmental footprint of organofluorine chemistry.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption.

By focusing on these principles, chemists aim to create more sustainable pathways for producing valuable fluorinated building blocks, ensuring that the benefits of fluorine chemistry can be realized with minimal environmental impact.

Future Directions and Emerging Trends in Difluorinated Alkenol Chemistry

Exploration of Novel Catalytic Systems for Enantioselective Fluorination

The creation of specific stereoisomers of fluorinated compounds is crucial, as different enantiomers can have vastly different biological activities. Enantioselective fluorination, the process of introducing a fluorine atom into a molecule to create a specific three-dimensional structure, is a major focus of current research. A variety of catalytic systems are being developed to achieve this, including Lewis acid catalysis, organocatalysis, and transition metal catalysis. organicreactions.org

Recent advancements have demonstrated the use of chiral catalysts to control the stereochemical outcome of fluorination reactions. For instance, the first direct enantioselective catalytic α-fluorination of aldehydes was achieved using enamine catalysis. princeton.edu This method provides a route to α-fluoro aldehydes, which are important building blocks for medicinal chemistry. princeton.edu The use of an imidazolidinone catalyst in combination with N-fluorobenzenesulfonimide as the fluorine source has proven effective for a range of aldehyde substrates. princeton.edu

Another notable approach involves the use of a dbfox-NiII complex for the catalytic enantioselective fluorination of carbonyl compounds. organic-chemistry.org This system has been successful in the fluorination of β-keto esters, achieving up to 99% enantiomeric excess (ee). organic-chemistry.org The development of such highly selective catalysts is a critical step towards the efficient synthesis of complex chiral fluorinated molecules like 4,5-Difluoro-2,2-dimethyldec-4-en-3-ol.

Table 1: Examples of Catalytic Systems for Enantioselective Fluorination

| Catalyst System | Substrate Class | Fluorinating Agent | Key Feature |

| Imidazolidinone | Aldehydes | N-fluorobenzenesulfonimide (NFSI) | First direct enantioselective α-fluorination of aldehydes princeton.edu |

| dbfox-NiII complex | β-keto esters | N-fluorobenzenesulfonimide (NFSI) | Achieves up to 99% enantiomeric excess organic-chemistry.org |

| Chiral Bis-phosphate Macrocycles | Alkenes | Selectfluor | Employs supramolecular catalysis with enzyme-mimetic features researchgate.net |

| Cinchonine/Selectfluor | α-aryl-tetralones | Selectfluor | Provides good yields and moderate to good enantioselectivity researchgate.net |

Integration of Biocatalysis and Chemoenzymatic Approaches in Complex Fluorinated Alcohol Synthesis

Nature's catalysts, enzymes, are increasingly being harnessed for the synthesis of complex organic molecules. Biocatalysis and chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical synthesis, offer a powerful toolkit for creating fluorinated compounds. mdpi.com These methods can provide high selectivity under mild reaction conditions.

Researchers have successfully engineered biosynthetic pathways to incorporate fluorine into natural product scaffolds. nih.gov For example, the fluoroacetate (B1212596) pathway from Streptomyces cattleya can be used as a source of fluorinated building blocks. nih.gov By integrating this pathway with polyketide synthase (PKS) systems, it is possible to introduce fluorine into the backbone of complex molecules. nih.gov This approach opens the door to creating novel fluorinated versions of existing natural products with potentially enhanced properties. nih.govnih.gov

Chemoenzymatic strategies are also being developed to produce a variety of chiral compounds. nih.gov For instance, ene-reductases have been used for the enantioselective construction of chiral C(sp3)–S bonds, and similar principles can be applied to the synthesis of fluorinated alcohols. nih.gov The combination of enzymatic steps with chemical transformations allows for the efficient construction of complex molecules with multiple stereocenters. nih.gov

Advancements in Computational Tools for Predictive Fluorine Chemistry

Computational chemistry is playing an increasingly important role in the design and synthesis of new molecules. For fluorine-containing compounds, predictive tools are particularly valuable due to the unique and often counterintuitive effects of fluorine on molecular properties.

Significant progress has been made in the development of computational methods to accurately predict the properties of fluorinated molecules. One such tool utilizes density-functional-theory (DFT) to predict 19F NMR chemical shifts. rsc.orgresearchgate.net This is crucial for the characterization of new compounds and for understanding reaction mechanisms. worktribe.comimperial.ac.uk The recommended DFT method, ωB97XD/aug-cc-pvdz, has shown a root mean square error of just 3.57 ppm, offering a good balance of accuracy and computational cost. rsc.orgresearchgate.networktribe.com

These computational tools can be applied to predict the conformational preferences of flexible molecules, such as 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, where gauche stereoelectronic effects involving fluorine are dominant. rsc.orgresearchgate.net They can also aid in determining the equilibria of coordination complexes, which is important for understanding catalytic cycles in fluorination reactions. imperial.ac.uk

Development of Sustainable Synthetic Routes for Fluorinated Organic Compounds

The chemical industry is under increasing pressure to develop more environmentally friendly manufacturing processes. In the context of fluorine chemistry, this involves moving away from harsh reagents and developing more sustainable synthetic routes.

One area of focus is the development of PFAS-free synthesis methods. sciencedaily.comchemistryworld.com Recently, chemists have developed a procedure to attach a trifluoromethyl group to sulfur, nitrogen, or oxygen atoms without the use of PFAS reagents. sciencedaily.com This provides a greener route to a range of pharmaceutical and agrochemical compounds. sciencedaily.com

Flow chemistry is another promising approach for the sustainable synthesis of fluorinated compounds. rsc.org This technique allows for better control over reaction conditions and can enable the use of fluorinated gases, which are potent greenhouse gases, as reagents. rsc.org By utilizing these gases as chemical feedstocks, it is possible to reduce their environmental impact while creating valuable products. rsc.org

The use of earth-abundant metals as catalysts is also a key aspect of sustainable chemistry. Copper(II) fluoride (B91410), for example, has been used as a catalyst for the fluorination of aromatic compounds. researchgate.net Developing catalytic systems based on inexpensive and non-toxic metals is a critical goal for the future of fluorinated organic compound synthesis. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.